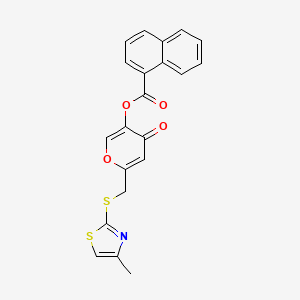

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate

Description

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a heterocyclic hybrid molecule featuring:

- A 4-oxo-4H-pyran core, a six-membered oxygen-containing ring with a ketone group.

- A thiazole substituent (4-methylthiazol-2-yl) linked via a thioether (-S-CH2-) bridge to the pyran ring.

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4S2/c1-13-11-27-21(22-13)28-12-15-9-18(23)19(10-25-15)26-20(24)17-8-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFRFAQREKZWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining thiazole, pyran, and naphthoate moieties. Its molecular formula is , with a molecular weight of approximately 345.37 g/mol. The compound's structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.37 g/mol |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of thiazole and pyran intermediates, followed by their coupling with the naphthoate moiety. Catalysts and controlled conditions are crucial for optimizing yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound's anticancer properties have been investigated through in vitro assays. It has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as matrix metalloproteinases (MMPs) and kinases, which are critical in cancer progression.

- Receptor Modulation : It could also affect receptor activity involved in cell signaling pathways, influencing cellular responses to external stimuli.

- Oxidative Stress : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Effects

In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant anticancer potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Thioether Linkages : The thioether group in the target compound (S-CH2-) is structurally analogous to the naphthylmethylthio group in , which enhances bioavailability and analgesic activity.

- Heterocyclic Cores : Pyran (target) vs. pyrazole () or pyrimidine () cores influence electronic properties and binding interactions.

- Synthetic Yields : Most analogs achieve yields of 60–80% , suggesting efficient protocols for complex heterocycles .

Bioactivity and Structure-Activity Relationships (SAR)

- Antimicrobial Activity: Compounds like 4a (naphthofuran-pyrazole-malononitrile) show broad-spectrum activity against bacteria and fungi, attributed to the electron-withdrawing CN group enhancing membrane disruption . The target compound’s 1-naphthoate group may similarly improve lipophilicity and target penetration.

- Analgesic Activity : The naphthylmethylthio-pyrazolopyrimidine in exhibits potent analgesia, likely due to thioether-mediated modulation of pain receptors. This suggests the target compound’s thiazole-thioether moiety could confer similar benefits.

- Toxicity : Low acute toxicity (LD50 > 2000 mg/kg) in aligns with trends for sulfur-containing heterocycles, which often show favorable safety profiles.

Spectral and Analytical Comparisons

- IR Spectroscopy : CN stretches (~2215–2218 cm⁻¹) in and C=O stretches (~1680 cm⁻¹) in are critical for confirming functional groups. The target compound’s ester (C=O) and thioether (C-S) groups would show distinct peaks at ~1700 cm⁻¹ and 600–700 cm⁻¹, respectively.

- NMR : Aromatic proton signals (δ 6.5–7.5 ppm) are consistent across naphthalene/furan-containing analogs . The target’s methylthiazole protons may resonate at δ 2.1–2.5 ppm (CH3) and δ 4.0–4.5 ppm (S-CH2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.